Home > Products > Screening Compounds P42460 > 3-(4-bromophenyl)-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acrylonitrile
3-(4-bromophenyl)-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acrylonitrile -

3-(4-bromophenyl)-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acrylonitrile

Catalog Number: EVT-4255428
CAS Number:
Molecular Formula: C17H8BrF3N2S
Molecular Weight: 409.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-[N-(4-bromophenyl)carbamoyl-7]-chloro-4-hydroxycoumarin

Compound Description: This compound is a novel [14C]-labelled 3-carbamoyl-4-hydroxycoumarin. It was synthesized in two steps from 4-chloro-acetylsalicyloyl chloride.

3-[N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamoyl]-7-chloro-4-hydroxycoumarin

Compound Description: This compound is a novel [14C]-labelled 3-carbamoyl-4-hydroxycoumarin. It was synthesized in two steps from 4-chloro-acetylsalicyloyl chloride.

(E)-2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile

Compound Description: The crystal structure of this compound reveals near planarity, with a small dihedral angle between its aryl rings. It exhibits C-H···N hydrogen bonding and aromatic π-π stacking interactions.

4-[(4-hydroxy-7-methyl-1,3-benzothiazol-2-yl)diazenyl]-5-methyl-2-phenyl-2,4-dihydro-3-pyrazol-3-one

Compound Description: This compound is a novel azo-dye ligand used to synthesize Cu(II), Co(II), and Ni(II) complexes. These complexes exhibited higher antibacterial activity than the free ligand and showed potential as anticancer agents.

N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220)

Compound Description: This compound, known as AC220, is a potent and selective FMS-like tyrosine kinase-3 (FLT3) inhibitor. It exhibits good oral pharmacokinetic properties and is currently in phase II clinical trials for AML treatment.

Compound Description: This compound is a 2,5-bis(pyrazolyl)-1,3,4-oxadiazole derivative found to be a promising α-glucosidase inhibitor. It exhibits strong in vitro inhibitory activity with minimal toxicity.

2‐(3‐(4‐bromophenyl)‐1‐phenyl‐1H‐pyrazol‐4‐yl)‐5‐(1,3‐diphenyl‐1H‐pyrazol‐4‐yl)‐1,3,4‐oxadiazole

Compound Description: This compound, another 2,5-bis(pyrazolyl)-1,3,4-oxadiazole derivative, exhibits strong in vitro inhibitory activity against α-glucosidase and a favorable toxicity profile.

3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives

Compound Description: These compounds were synthesized and screened for anticancer activity. The 2-(4-furan-2-yl-thiazol-2-yl)acrylonitrile derivatives showed moderate action and sensitivity to certain breast cancer cell lines.

N-tert-butyl-3-(4-fluorophenyl)-5-oxo-4-[2-(trifluoromethoxy)phenyl]-2,5-dihydrofuran-2-carboxamide

Compound Description: This butenolide derivative's crystal structure reveals significant conformational differences compared to other related compounds.

4-(2H-1,3-benzodioxol-5-yl)-N-cyclohexyl-5-oxo-3-[4-(trifluoromethyl)phenyl]-2,5-dihydrofuran-2-carboxamide

Compound Description: This butenolide derivative's crystal structure, alongside the previous compound, highlights conformational variability within this chemical class.

5-[4'-(1, 3-BENZOTHIAZOL-2-YL)PHENYL]-2,3,7,8,12,18-HEXAMETHYL-13,17-DI-N-AMYLPORPHIRIN

Compound Description: This porphyrin derivative readily forms complexes with cobalt, copper, and zinc acetates. The kinetics of complexation vary depending on the metal ion and solvent used.

Compound Description: These triazine derivatives, synthesized from cyanuric chloride and benzothiazole, were screened for antimicrobial activity.

N2, N4 -bis(5-nitro-1,3-benzothiazol-2-yl)- N6 -aryl-1,3,5-triazine-2,4,6-triamine

Compound Description: These triazine derivatives, bearing nitro groups, demonstrated enhanced antibacterial activities compared to their non-nitro counterparts.

4-(4-Bromophenyl)-2-[4-(arylhydrazono-3-methyl-5-(5-bromopyridin-2-Yl) imino-4,5-dihydro pyrazol-1-yl]-1,3-thiazole derivatives

Compound Description: This series of compounds was synthesized using conventional and microwave irradiation methods and subsequently evaluated for their biological efficacy.

3-[(4-substituted piperazin-1-yl)alkyl] imidazo[2,1-b][1,3]benzothiazol-2(3H)-ones

Compound Description: This class of compounds acts as serotonin3 (5-HT3) receptor antagonists. Notably, 3-[2-(4-methylpiperazin-1-yl)ethyl]imidazo[2,1-b][1,3]benzothiazol-2(3H)-one displayed potent 5-HT3 antagonism.

5-Arylidene-3-(6,7-dichloro-1,3-benzothiazol-2-yl)-2-phenyl-3,5-dihydro-4H-imidazol-4-ones

Compound Description: This series of imidazol-4-one derivatives, characterized by various spectroscopic techniques, was evaluated for antibacterial and antifungal activities.

1-(1,3-benzothiazol-2-yl)-2-imidazolidinethiones

Compound Description: This series of compounds was synthesized from N-aryl-N-(4,5-dihydro-1H−imidazol-2-yl)hydroxylamines and carbon disulfide, involving a [, ] sigmatropic shift.

{2-[(1,3-Benzothiazol-2-yl)methoxy]-5-fluorophenyl}(4-chlorophenyl)methanone

Compound Description: The crystal structure of this compound, containing two independent molecules in the asymmetric unit, reveals the planarity of the thiazole ring and the presence of intermolecular hydrogen bonds influencing its supramolecular architecture.

1-Allyl-4-(1,3-benzothiazol-2-yl)-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one

Compound Description: This 1H-pyrazol-3(2H)-one derivative, containing aromatic substituents, displays a planar five-membered ring and fused ring system. Its crystal structure exhibits weak intermolecular hydrogen bonding.

2-Anilino-4-(1,3-benzothiazol-2-yl)-5-(4-chlorobenzoyl)thiophene-3-carbonitrile

Compound Description: The crystal structure of this compound shows a central thiophene ring with various dihedral angles formed with adjacent rings. Intermolecular hydrogen bonds and aromatic π–π stacking interactions contribute to its crystal packing.

Compound Description: These Schiff bases exhibited mild to moderate antimicrobial activity against Gram-positive bacteria and potent activity against Gram-negative bacteria and fungi.

5-amino-4-[2-(6-bromo-1, 3-benzothiazol-2-yl)hydrazinylidene]-2, 4-dihydro-3h-pyrazol-3-one N-Mannich bases

Compound Description: These Mannich bases were synthesized and characterized using spectroscopic methods. They showed promising antibacterial and antifungal activities.

N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea solid forms

Compound Description: This entry focuses on various solid forms of this compound, highlighting their pharmaceutical relevance for potential use in treating various diseases.

(N-{[4-(1,3-benzothiazol-2-yl)anilino]carbonylmethyl-kappaO}iminodiacetato-kappa(3)O,N,O')(1,10-phenanthroline-kappa(2)N,N')cobalt(II) pentahydrate

Compound Description: This cobalt(II) complex, incorporating a 2-(4-aminophenyl)benzothiazole ligand, has a distorted octahedral coordination environment. Its crystal structure reveals packing in layers stabilized by hydrogen bonds.

4-(1,3-Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one

Compound Description: The crystal structure of this 1H-pyrazol-3(2H)-one derivative highlights the near planarity of the five-membered ring and the fused ring system. The structure is further stabilized by C—H⋯O hydrogen bonds.

η5-indenyl{l–2 :3–4-η4–[6-endo-propen-2-yl-1,2,3,4-tetrakis(trifluoromethyl)cyclohexa-l,3-diene]}rhodium

Compound Description: This organorhodium compound forms via a cyclotrimerization reaction involving hexafluorobut-2-yne and η5-indenyl(η5-isoprene)-rhodium. Its solid-state structure has been determined through X-ray crystallography.

2-(4-(4-bromophenyl)thiazol-2-yl)isoindoline-1,3-dione

Compound Description: This compound's crystal structure has been determined using X-ray diffraction analysis.

4-(4-Bromophenyl)-2-(3-(4-chlorophenyl)-5-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1-phenyl-1H-pyrazol-4-yl}-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole

Compound Description: This complex molecule's crystal structure consists of two ring systems connected by a C—C bond between dihydropyrazolyl and pyrazolyl rings. The structure reveals various dihedral angles and intermolecular C—H⋯Cl interactions.

5-(trifluoromethyl)-1,3,4-thiadiazol ureas

Compound Description: This series of compounds was synthesized via microwave irradiation and evaluated for their biological activities. They were found to have good fungicidal activities but low herbicidal and insecticidal activities.

N-benzothiazol-2-yl benzamide derivatives

Compound Description: These derivatives were designed, synthesized, and evaluated as potential allosteric activators of human glucokinase.

2-amino-4-(pyridin-2-yl)-5,6-dihydro-4H-1,3-oxazine derivatives

Compound Description: This series of compounds is patented for their potential use as inhibitors of BACE-1 and/or BACE-2.

3-[5-(4-Bromophenyl)-1H-pyrazol-3-ylamino]-5,5-dimethylcyclohex-2-en-1-one-(Z)-3-(4-bromophenyl)-3-chloroacrylonitrile (2/1)

Compound Description: This compound is a stoichiometric cocrystal comprising two molecules of 3-[5-(4-bromophenyl)-1H-pyrazol-3-ylamino]-5,5-dimethylcyclohex-2-en-1-one and one molecule of (Z)-3-(4-bromophenyl)-3-chloroacrylonitrile.

Compound Description: This compound is a side product isolated during the synthesis of 8-nitro-1,3-benzothiazin-4-ones, potential anti-tuberculosis drug candidates.

(2-(4-bromophenyl)-5-ethyl-1,3-dioxan-5-yl)methanol

Compound Description: The crystal structure of this compound was determined using X-ray diffraction analysis.

((2‐(2‐Iodophenyl)propan‐2‐yl)oxy)(trifluoromethyl)sulfane

Compound Description: This compound serves as both an electrophilic reagent and a radical acceptor. It is commercially available and can be synthesized through various methods.

Methyl-3-(5-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-propanoate

Compound Description: This benzothiazole derivative's molecular structure was studied using X-ray crystallography to understand its conformational characteristics.

Compound Description: These Schiff base derivatives, synthesized from a benzothiazole-containing pyrazolone, were tested for antimicrobial, anti-tubercular, antioxidant, and cytotoxic activities. While showing promising antimicrobial properties, they exhibited high toxicity towards normal cell lines.

3,6-disubstituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles

Compound Description: This series of compounds, incorporating adamantyl and aryl moieties, were synthesized and evaluated for their antitumor, antiviral, antibacterial, and antifungal activities. Some compounds showed potent antiproliferative activity against specific human cancer cell lines and moderate inhibition of HIV-1 and HIV-2.

2,5-disubstituted-1,3,4-oxadiazoles

Compound Description: These compounds, featuring adamantyl and aryl groups, were synthesized via different routes and tested for their antitumor, antiviral, antibacterial, and antifungal activities. While some exhibited moderate inhibition of HIV-1 and HIV-2, their antibacterial and antifungal activities were not significant.

2-[3-(4-Bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole

Compound Description: The crystal structure of this compound shows a nearly planar pyrazole ring and a T-shaped molecular conformation. Supramolecular chains are formed through C—H⋯S and C—Br⋯π interactions. [](https://www.semanticsch

Properties

Product Name

3-(4-bromophenyl)-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acrylonitrile

IUPAC Name

(E)-3-(4-bromophenyl)-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]prop-2-enenitrile

Molecular Formula

C17H8BrF3N2S

Molecular Weight

409.2 g/mol

InChI

InChI=1S/C17H8BrF3N2S/c18-13-4-1-10(2-5-13)7-11(9-22)16-23-14-8-12(17(19,20)21)3-6-15(14)24-16/h1-8H/b11-7+

InChI Key

COWHRQDDNBYLMU-YRNVUSSQSA-N

SMILES

C1=CC(=CC=C1C=C(C#N)C2=NC3=C(S2)C=CC(=C3)C(F)(F)F)Br

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C2=NC3=C(S2)C=CC(=C3)C(F)(F)F)Br

Isomeric SMILES

C1=CC(=CC=C1/C=C(\C#N)/C2=NC3=C(S2)C=CC(=C3)C(F)(F)F)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.